

# Technical Guide: 1-Fluorononane Molecular Architecture & Applications

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## Compound of Interest

Compound Name: 1-Fluorononane

CAS No.: 463-18-3

Cat. No.: B1329504

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## Abstract

### 1-Fluorononane (C

H

F; CAS: 463-18-3) represents a critical structural motif in the study of lipophilic fluoroalkanes.[1] As a long-chain primary alkyl fluoride, it serves as a model system for understanding the "fluorine effect" on hydrophobic interactions, metabolic stability, and membrane partitioning. This guide provides a comprehensive technical analysis of its molecular structure, synthesis via nucleophilic substitution, and spectroscopic characterization, tailored for researchers in medicinal chemistry and materials science.

## Molecular Architecture & Physiochemical Properties[2]

### Structural Analysis

**1-Fluorononane** consists of a nine-carbon saturated chain terminated by a fluorine atom.[1] The C–F bond is the strongest single bond in organic chemistry (~105 kcal/mol), conferring exceptional thermal and chemical stability to the terminal position.

- **Dipole Moment & Conformation:** The high electronegativity of fluorine (3.98 Pauling scale) creates a significant dipole at the C1 position. However, unlike shorter chains where the

gauche effect is dominant, the nonyl chain adopts a predominantly anti-periplanar (zigzag) conformation in the bulk phase to maximize van der Waals interactions, though the C1–C2 bond may exhibit gauche preference due to hyperconjugation (

).

- Lipophilicity: The replacement of a terminal hydrogen with fluorine alters the LogP (partition coefficient). While fluorine is often considered a bioisostere of hydrogen, it is larger (van der Waals radius 1.47 Å vs 1.20 Å) and more lipophilic when replacing a hydrogen on an alkyl chain, increasing the LogP by approximately 0.1–0.2 units compared to nonane.

## Physicochemical Data Table[2][3]

| Property         | Value                   | Notes   |
|------------------|-------------------------|---|
|                  | C                       |   |
| Formula          | H                       |   |
|                  | F                       |   |
| Molecular Weight | 146.25 g/mol            |   |
| Boiling Point    | 167.5 °C                | @ 760 mmHg  |
| Density          | 0.801 g/cm <sup>3</sup> | @ 25 °C   |
| Flash Point      | 85.3 °C                 | Flammable liquid                                      |
| Refractive Index | 1.396                   |   |
| Solubility       | Immiscible in water     | Soluble in EtOH, Et <sub>2</sub> O, CHCl <sub>3</sub> |

## Synthetic Methodologies

The synthesis of **1-fluorononane** typically proceeds via Nucleophilic Fluorination (S

2). Direct fluorination of alkanes is non-selective; therefore, the conversion of 1-nonanol or 1-halononanes is the standard route.

## Nucleophilic Substitution (S 2)

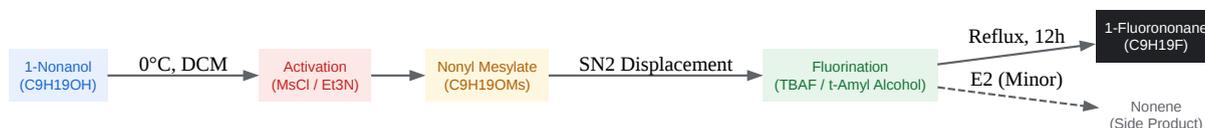
The most reliable laboratory method involves the displacement of a leaving group (mesylate, tosylate, or bromide) using a fluoride source.

- Reagents: Tetrabutylammonium Fluoride (TBAF) or Cesium Fluoride (CsF).[2]
- Solvent Effects: The nucleophilicity of the fluoride ion is heavily suppressed by hydrogen bonding. Anhydrous conditions and polar aprotic solvents (Acetonitrile, DMSO) are critical. Alternatively, bulky alcohols (e.g., t-amyl alcohol) can be used to mitigate elimination side reactions (E2) which are common with basic fluoride sources.[1]

## Reagent-Based Deoxyfluorination

For direct conversion from 1-nonanol, reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxofluor are employed.[1] These reagents activate the hydroxyl group in situ and provide the fluoride source, typically proceeding with high selectivity for the primary position.

## Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis pathway from 1-nonanol via mesylation and nucleophilic fluorination.

## Spectroscopic Characterization

Accurate identification of **1-fluorononane** relies on the distinct coupling patterns introduced by the spin-1/2 fluorine nucleus (

F).

## F NMR Spectroscopy

The

F nucleus is 100% naturally abundant and highly sensitive.<sup>[3][4]</sup>

- Chemical Shift:

-218.0 ppm (relative to CFCI

).<sup>[1]</sup>

- Pattern: The signal appears as a triplet of triplets (tt) due to coupling with the two

-protons and two

-protons, though often resolved simply as a broad multiplet in lower field instruments.

## H NMR Spectroscopy

The

-methylene protons (-CH

F) exhibit a characteristic splitting pattern due to the large geminal H–F coupling.

- -Protons (

~4.44 ppm): Appear as a doublet of triplets (dt).<sup>[1]</sup>

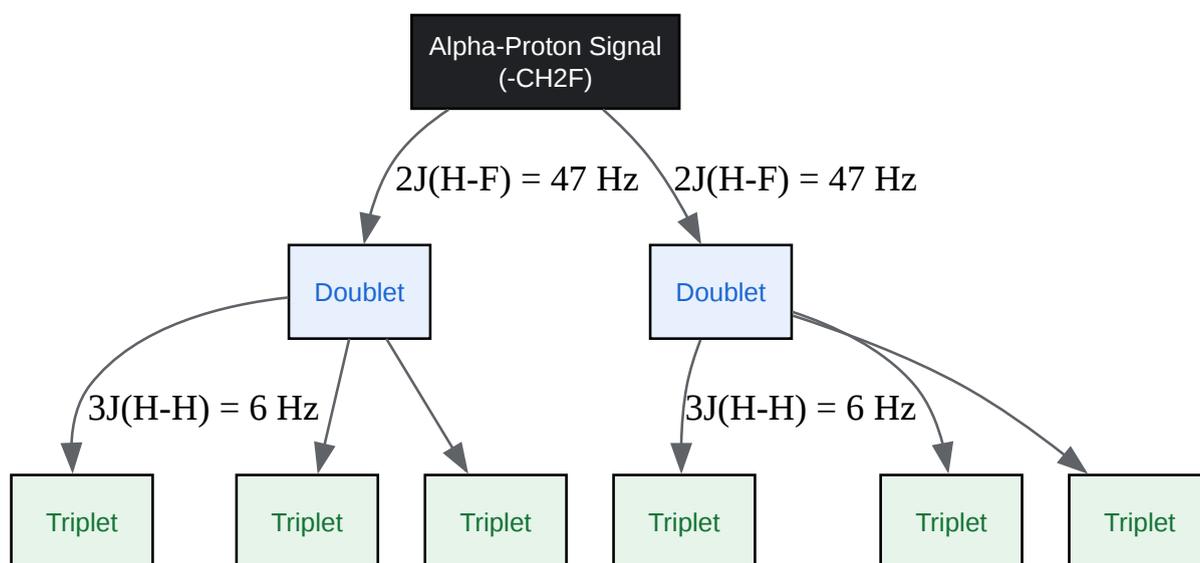
- (Geminal): ~47.4 Hz (Dominant splitting).<sup>[2]</sup>

- (Vicinal): ~6.2 Hz (Splitting by

-CH

).<sup>[1]</sup>

## NMR Coupling Logic Diagram



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Figure 2: <sup>1</sup>H NMR splitting tree for the alpha-methylene protons, showing the large geminal fluorine coupling.[1][2]

## Applications in Drug Discovery & Materials[7] Metabolic Stability (Omega-Oxidation Blocking)

Long alkyl chains in drug molecules are susceptible to rapid metabolic degradation via -oxidation (oxidation at the terminal carbon) by Cytochrome P450 enzymes.

- Mechanism: Replacing the terminal hydrogen with fluorine blocks this pathway because the C–F bond is resistant to the radical abstraction mechanism required for P450 hydroxylation.
- Application: **1-Fluorononane** motifs are used to extend the half-life of lipophilic drug candidates without significantly altering the steric profile of the chain.

## F NMR Probes

Due to the sensitivity of the

F chemical shift to the local environment, **1-fluorononane** derivatives are used as probes to study membrane dynamics. The fluorine tag allows researchers to distinguish between the

molecule in the aqueous phase versus the lipid bilayer, as the chemical shift changes by approximately 1–2 ppm upon membrane insertion.

## Experimental Protocol: Synthesis of 1-Fluorononane

Objective: Synthesis of **1-fluorononane** from 1-bromononane via halide exchange.

Reagents:

- 1-Bromononane (10 mmol)[1]
- Potassium Fluoride (KF) (Spray-dried, 30 mmol)[1]
- 18-Crown-6 (Catalytic, 1 mmol)[1][5]
- Solvent: Acetonitrile (Dry, 20 mL)

Procedure:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 18-crown-6 in dry acetonitrile.
- Addition: Add spray-dried KF.[2] The crown ether acts as a phase transfer catalyst, solubilizing the fluoride ion and increasing its nucleophilicity ("naked fluoride").
- Substrate: Add 1-bromononane dropwise to the suspension.
- Reaction: Heat the mixture to reflux (82 °C) under an inert atmosphere (Nitrogen or Argon) for 24 hours.
- Workup: Cool to room temperature. Filter off the inorganic salts (KBr/excess KF).
- Purification: Concentrate the filtrate. The residue is purified via fractional distillation (bp ~167°C) or silica gel chromatography (using pentane) to yield **1-fluorononane** as a clear, colorless liquid.

Safety Note: While less hazardous than HF gas, alkyl fluorides and fluoride salts are toxic. **1-Fluorononane** is flammable.[1] Perform all operations in a fume hood.

## References

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## Sources

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- To cite this document: BenchChem. [Technical Guide: 1-Fluorononane Molecular Architecture & Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329504#1-fluorononane-molecular-structure>]

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